A 159
CAS No.: 120797-39-9
Cat. No.: VC0218842
Molecular Formula: C7H2Cl3NS
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120797-39-9 |
|---|---|
| Molecular Formula | C7H2Cl3NS |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
ETC-159 has a molecular formula of C19H17N7O3 and a molecular weight of 391.4 g/mol . The systematic IUPAC name for this compound is 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide . Its chemical structure features a purine ring system with two methyl groups and two oxo groups, connected via an acetamide linkage to a phenylpyridazine moiety.
The compound's structural details can be further described by its computed descriptors:
| Descriptor Type | Value |
|---|---|
| InChI | InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) |
| InChIKey | QTRXIFVSTWXRJJ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 |
| CAS Number | 1638250-96-0 |
These structural characteristics contribute to the compound's ability to selectively target the PORCN enzyme, making it an effective Wnt pathway inhibitor .
Mechanism of Action
ETC-159 functions as a potent inhibitor of porcupine (PORCN), a membrane-bound O-acyltransferase that plays a crucial role in Wnt ligand secretion. The compound's primary mechanism involves binding to and inhibiting PORCN in the endoplasmic reticulum (ER), which blocks post-translational palmitoylation of Wnt ligands . This inhibition prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors.
The efficacy of ETC-159 in inhibiting β-catenin reporter activity has been established with an IC50 of 2.9 nM, indicating its high potency . This mechanism is particularly significant in cancers where Wnt signaling is dysregulated, which is a common feature in various tumor types.
The inhibition of Wnt signaling by ETC-159 leads to several downstream effects:
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Reduced tumor cell proliferation
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Decreased cancer stem cell maintenance
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Inhibition of metastatic spread
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Potential synergistic effects when combined with other cancer therapies
Clinical Trials and Development
ETC-159 has advanced through several stages of clinical development. The first-in-human Phase 1 study evaluated its safety, maximum tolerated dose, pharmacokinetics, and pharmacodynamics when administered orally every other day in a 28-day cycle . This study enrolled 16 patients across six dose cohorts (1 mg, 2 mg, 4 mg, 8 mg, 16 mg, and 30 mg) and identified dose-limiting toxicities at higher doses .
The compound subsequently progressed to a Phase 1B dose escalation study in combination with pembrolizumab . This study followed a 3+3 design with a dose-limiting toxicity (DLT) period of 42 days. ETC-159 was administered orally every other day in 21-day cycles at doses ranging from 8-24 mg, while pembrolizumab was administered intravenously at 200 mg every three weeks .
Key clinical observations from these trials include:
As of 2025, ETC-159 has advanced into the dose expansion portion of its Phase 1B clinical trial, focusing on two patient groups :
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Monotherapy in microsatellite stable (MSS) colorectal cancer patients with RSPO Fusion mutations
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Combination therapy with pembrolizumab in MSS colorectal, endometrial, and ovarian cancers without RSPO fusions
Pharmacological Profile
Pharmacokinetics
Clinical studies have revealed important pharmacokinetic characteristics of ETC-159. The compound demonstrates dose-proportional increases in Cₘₐₓ with a mean half-life of approximately 14 hours, supporting its every-other-day dosing schedule . Plasma levels of ETC-159 that inhibited colony formation in vitro were attained at doses of 4 mg and above .
Pharmacodynamics
The pharmacodynamic effects of ETC-159 are consistent with its mechanism as a Wnt pathway inhibitor. Key pharmacodynamic markers include:
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Reduction in whole blood and hair follicle AXIN2 mRNA levels
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Doubling of serum β-CTX levels
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Decreased β-catenin staining in tumor tissue
The ability to measure ETC-159's pharmacodynamic effects through minimally invasive methods, such as monitoring Axin2 mRNA levels in hair follicles, provides a valuable tool for assessing drug activity during clinical trials without requiring repeated tumor biopsies .
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